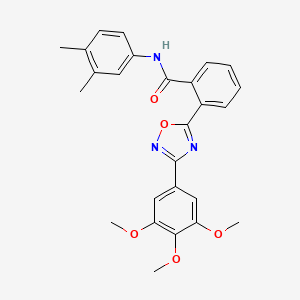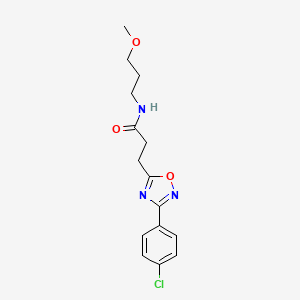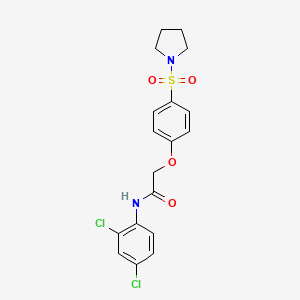![molecular formula C21H19BrN2O3S B7717713 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDDAB, and it has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. BDDAB has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. BDDAB has also been found to inhibit the activity of PPARγ, which is a protein that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDDAB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDAB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that BDDAB reduces inflammation and improves glucose and lipid metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BDDAB in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. The limitations of using BDDAB in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of BDDAB. These include:
1. Further studies to determine the efficacy and safety of BDDAB in humans.
2. Studies to determine the optimal dosage and administration of BDDAB for therapeutic purposes.
3. Studies to determine the potential use of BDDAB in combination with other therapeutic agents.
4. Studies to determine the potential use of BDDAB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies to determine the potential use of BDDAB as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, BDDAB is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis of BDDAB involves a multi-step process that yields high purity and yields. BDDAB has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. There are several future directions for the study of BDDAB, including further studies to determine its efficacy and safety in humans, and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of BDDAB involves a multi-step process that includes the reaction of 4-bromobenzyl chloride with sodium sulfonamide, followed by the reaction with 2,5-dimethoxyaniline and acetic anhydride. This process yields BDDAB in high purity and yields.
Wissenschaftliche Forschungsanwendungen
BDDAB has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. BDDAB has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRTEUECRAHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


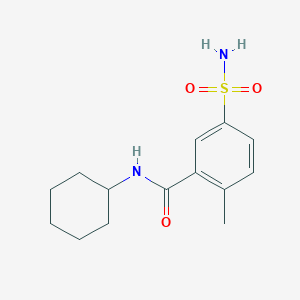
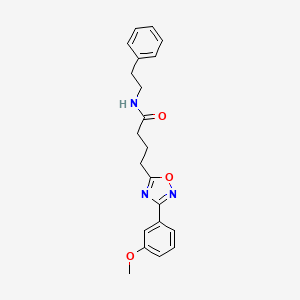
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
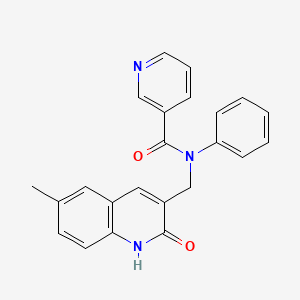
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

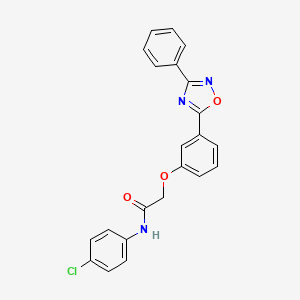

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

